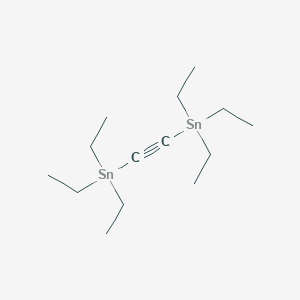
Bis(triethylstannyl)acetylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(triethylstannyl)acetylene is an organotin compound characterized by the presence of two triethylstannyl groups attached to an acetylene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bis(triethylstannyl)acetylene typically involves the reaction of triethylstannyl chloride with acetylene under controlled conditions. One common method involves the use of a palladium catalyst to facilitate the coupling reaction between triethylstannyl chloride and acetylene, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Bis(triethylstannyl)acetylene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding stannylated acetylenes.
Reduction: Reduction reactions can lead to the formation of stannylated alkenes.
Substitution: The triethylstannyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used to substitute the triethylstannyl groups.
Major Products
科学研究应用
Bis(triethylstannyl)acetylene has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biological labeling and imaging.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.
作用机制
The mechanism of action of bis(triethylstannyl)acetylene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The triethylstannyl groups can also undergo oxidative addition and reductive elimination, facilitating various chemical transformations .
相似化合物的比较
Similar Compounds
- Bis(trimethylstannyl)acetylene
- Bis(tripropylstannyl)acetylene
- Bis(tributylstannyl)acetylene
Uniqueness
Bis(triethylstannyl)acetylene is unique due to its specific steric and electronic properties conferred by the triethylstannyl groups. These properties influence its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve .
属性
CAS 编号 |
994-99-0 |
|---|---|
分子式 |
C14H30Sn2 |
分子量 |
435.8 g/mol |
IUPAC 名称 |
triethyl(2-triethylstannylethynyl)stannane |
InChI |
InChI=1S/6C2H5.C2.2Sn/c7*1-2;;/h6*1H2,2H3;;; |
InChI 键 |
KMNWMZBIKBVLRU-UHFFFAOYSA-N |
规范 SMILES |
CC[Sn](CC)(CC)C#C[Sn](CC)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[({[(1R,2R,3S,4R)-4-(6-amino-9H-purin-9-yl)-2,3-dihydroxycyclopentyl]methoxy}(hydroxy)phosphoryl)oxy]phosphonic acid](/img/structure/B14751593.png)

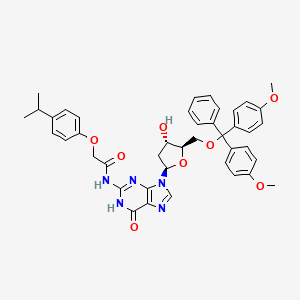
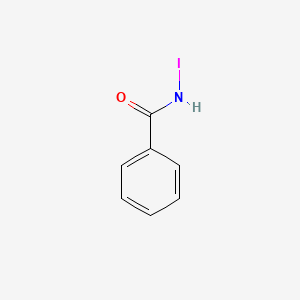
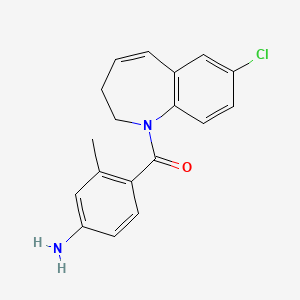

![2-Amino-4,8-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6h)-one](/img/structure/B14751625.png)
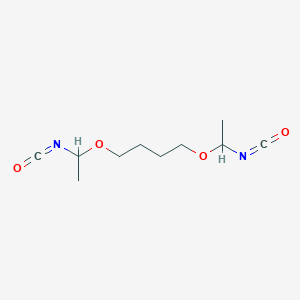
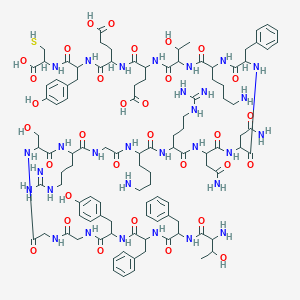

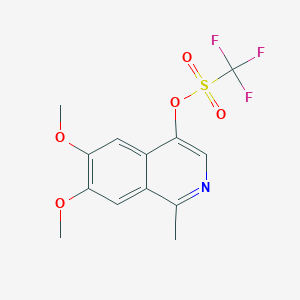
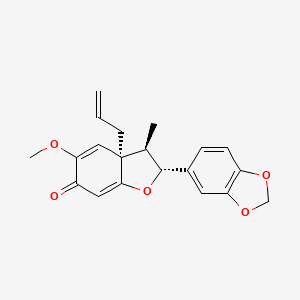
![(8R,9S,10R,13S,14S,15S,17S)-15-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14751669.png)

